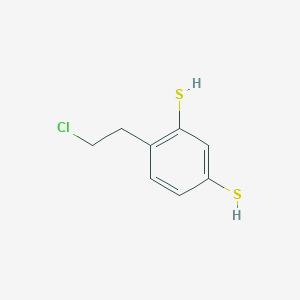
4-(2-Chloroethyl)benzene-1,3-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethyl)benzene-1,3-dithiol is an organic compound characterized by the presence of a benzene ring substituted with a chloroethyl group and two thiol groups at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)benzene-1,3-dithiol typically involves the reaction of 4-(2-chloroethyl)benzene with thiolating agents under controlled conditions. One common method includes the use of sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine with thiol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethyl)benzene-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-(2-Chloroethyl)benzene-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethyl)benzene-1,3-dithiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The chloroethyl group can also participate in nucleophilic substitution reactions, further contributing to its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-dithiol: Similar structure but with thiol groups at the 1 and 2 positions.
Propane-1,3-dithiol: A non-aromatic dithiol with thiol groups on a propane backbone.
Dithiothreitol (DTT): A reagent commonly used in biochemistry for reducing disulfide bonds.
Uniqueness
4-(2-Chloroethyl)benzene-1,3-dithiol is unique due to the presence of both a chloroethyl group and two thiol groups on a benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and materials science .
Propriétés
Numéro CAS |
189456-62-0 |
|---|---|
Formule moléculaire |
C8H9ClS2 |
Poids moléculaire |
204.7 g/mol |
Nom IUPAC |
4-(2-chloroethyl)benzene-1,3-dithiol |
InChI |
InChI=1S/C8H9ClS2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4H2 |
Clé InChI |
VIDVZPACEHZQPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)S)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)

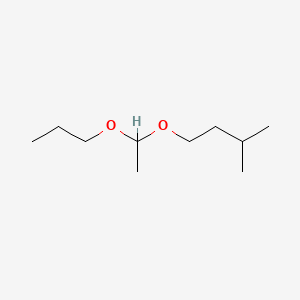
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
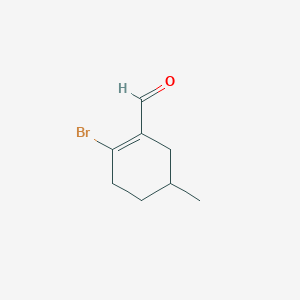
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)

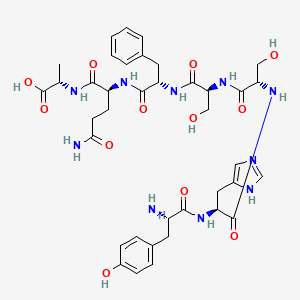
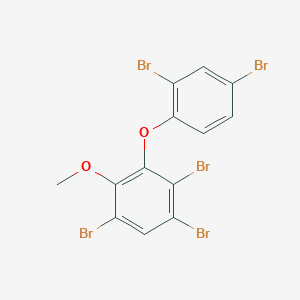
![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)
![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)
